[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone
Overview
Description
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine, a morpholine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines with different nucleophiles.
Scientific Research Applications
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-methylphenyl)quinoline: Lacks the bromine substituent, which may affect its reactivity and biological activity.
6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-methylphenyl)quinoline: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in [6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone imparts unique reactivity and potential applications compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c1-14-5-4-6-17(9-14)22-11-20(19-10-18(24)7-8-21(19)25-22)23(27)26-12-15(2)28-16(3)13-26/h4-11,15-16H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMGKSSLHNILFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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